molecular formula C11H12N4 B13881853 3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13881853
M. Wt: 200.24 g/mol
InChI Key: MTNFGKFIYRDRAB-UHFFFAOYSA-N
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Description

3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining pyridine and imidazopyrazine moieties, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multi-step procedures. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization reactions. For instance, the synthesis might start with the preparation of pyridine derivatives, which are then subjected to cyclization with imidazopyrazine precursors under specific conditions such as reflux in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis procedures to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or imidazopyrazine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

3-pyridin-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C11H12N4/c1-2-4-13-9(3-1)10-7-14-11-8-12-5-6-15(10)11/h1-4,7,12H,5-6,8H2

InChI Key

MTNFGKFIYRDRAB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=C2C3=CC=CC=N3)CN1

Origin of Product

United States

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